Cas no 333798-10-0 (9-O-Methyl-4-hydroxyboeravinone B)

9-O-Methyl-4-hydroxyboeravinone B structure
333798-10-0 structure
Product Name:9-O-Methyl-4-hydroxyboeravinone B
CAS No:333798-10-0
MF:C18H14O7
MW:342.299565792084
CID:1080715
PubChem ID:487168
Update Time:2025-10-29

9-O-Methyl-4-hydroxyboeravinone B Chemical and Physical Properties

Names and Identifiers

    • 9-O-Methyl-4-hydroxyboeravinone B
    • 9-O-Methyl-4-hydroxyboeravinone
    • 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
    • 4,6,11-Trihydroxy-9-methoxy-10-methylchromeno[2,3-c]chromen-12-one
    • AKOS032948283
    • CHEMBL222240
    • 4,6,11-Trihydroxy-9-methoxy-10-methyl[1]benzopyrano[3,4-b][1]benzopyran-12(6H)-one
    • FS-8720
    • 333798-10-0
    • 4,6,11-TRIHYDROXY-9-METHOXY-10-METHYL-6H-5,7-DIOXATETRAPHEN-12-ONE
    • 4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno(3,4-b)chromen-12-one
    • Inchi: 1S/C18H14O7/c1-7-10(23-2)6-11-13(14(7)20)15(21)12-8-4-3-5-9(19)16(8)25-18(22)17(12)24-11/h3-6,18-20,22H,1-2H3
    • InChI Key: HTLOGFXLFFWJOX-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C(C)=C(C=2C(C2C3C=CC=C(C=3OC(C1=2)O)O)=O)O)OC

Computed Properties

  • Exact Mass: 342.07400
  • Monoisotopic Mass: 342.07395278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 1
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.63±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 672.9±55.0 °C at 760 mmHg
  • Flash Point: 251.8±25.0 °C
  • Solubility: Almost insoluble (0.018 g/l) (25 º C),
  • PSA: 109.36000
  • LogP: 2.57150
  • Vapor Pressure: 0.0±2.2 mmHg at 25°C

9-O-Methyl-4-hydroxyboeravinone B Security Information

9-O-Methyl-4-hydroxyboeravinone B Pricemore >>

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Additional information on 9-O-Methyl-4-hydroxyboeravinone B

Exploring the Potential of 9-O-Methyl-4-hydroxyboeravinone B (CAS No. 333798-10-0): A Comprehensive Overview

In the ever-evolving landscape of natural compounds and their applications, 9-O-Methyl-4-hydroxyboeravinone B (CAS No. 333798-10-0) has emerged as a subject of growing interest among researchers and industry professionals. This unique chemical entity, derived from the Boerhaavia plant family, showcases a fascinating array of properties that make it a compelling candidate for various scientific and commercial applications. As the demand for plant-derived bioactive compounds continues to rise in fields like nutraceuticals and cosmeceuticals, understanding this molecule's characteristics becomes increasingly important.

The molecular structure of 9-O-Methyl-4-hydroxyboeravinone B features a distinctive rotenoid skeleton, which contributes to its biological activities. With a molecular formula of C20H18O6 and a molecular weight of 354.35 g/mol, this compound exhibits moderate solubility in organic solvents, a property that facilitates its extraction and purification processes. Recent studies have highlighted its potential as a natural antioxidant, sparking interest in its possible role in oxidative stress management formulations.

From a pharmacological perspective, preliminary research suggests that 9-O-Methyl-4-hydroxyboeravinone B may demonstrate interesting bioactive properties. While comprehensive clinical studies are still needed, early findings indicate possible applications in supporting cellular health and metabolic function. These characteristics align well with current consumer trends favoring natural wellness solutions and plant-based therapeutics, making it a compound worth watching in the nutraceutical industry.

The extraction and production of 9-O-Methyl-4-hydroxyboeravinone B typically involve sophisticated chromatographic techniques to ensure purity and potency. Advanced methods like preparative HPLC have proven effective in isolating this compound from its natural sources. As analytical technologies continue to advance, researchers are developing more efficient protocols for compound identification and quality control, addressing common questions about natural product standardization that frequently appear in scientific literature and patent applications.

In the commercial sphere, 9-O-Methyl-4-hydroxyboeravinone B has attracted attention from manufacturers of specialty chemicals and dietary supplements. The compound's relative stability and potential health benefits position it as an attractive ingredient for functional food formulations and cosmetic applications. Market analysts note growing interest in such plant-derived actives, particularly as consumers increasingly seek products with science-backed natural ingredients.

Quality considerations for 9-O-Methyl-4-hydroxyboeravinone B typically focus on parameters such as purity (often ≥95% by HPLC), residual solvent content, and heavy metal limits. These specifications are crucial for researchers investigating its potential in bioactivity studies and formulators developing nutraceutical products. Current analytical techniques, including LC-MS and NMR spectroscopy, provide reliable methods for compound characterization, addressing common queries about natural compound authentication that frequently appear in scientific discussions.

Looking toward the future, research on 9-O-Methyl-4-hydroxyboeravinone B continues to explore its potential mechanisms of action and possible synergistic effects with other bioactive compounds. As the scientific community deepens its understanding of this molecule, we may see expanded applications in areas like healthy aging formulations and cellular protection products. The compound's unique structural features make it an interesting subject for structure-activity relationship studies, a topic that frequently surfaces in phytochemical research discussions.

For researchers and product developers working with 9-O-Methyl-4-hydroxyboeravinone B, proper storage conditions (typically at -20°C in airtight containers) and handling protocols are essential to maintain compound integrity. These practical considerations often appear in technical inquiries about natural product stability, reflecting the growing professional interest in this specialized area of plant chemistry.

The evolving regulatory landscape for natural health products presents both challenges and opportunities for compounds like 9-O-Methyl-4-hydroxyboeravinone B. As global standards for botanical ingredients continue to develop, proper documentation of this compound's safety profile and biological activities will be crucial for its potential commercialization. These aspects frequently emerge in discussions about natural product commercialization strategies.

In conclusion, 9-O-Methyl-4-hydroxyboeravinone B (CAS No. 333798-10-0) represents an intriguing example of nature's chemical diversity with potential applications across multiple industries. As research progresses and consumer interest in plant-based solutions grows, this compound may well find its place among the valued tools of natural product science. Its story exemplifies the ongoing quest to understand and utilize nature's molecular treasures for health and wellness applications.

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